(3-amino-4-piperidin-1-ylphenyl)-phenylmethanol
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Overview
Description
(3-amino-4-piperidin-1-ylphenyl)-phenylmethanol is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an amino group and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4-piperidin-1-ylphenyl)-phenylmethanol can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Phenylmethanol Moiety: The phenylmethanol moiety can be synthesized through the reduction of a benzyl halide using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-amino-4-piperidin-1-ylphenyl)-phenylmethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(3-amino-4-piperidin-1-ylphenyl)-phenylmethanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-amino-4-piperidin-1-ylphenyl)-phenylmethanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-amino-4-piperidin-1-ylbenzamide): Similar structure but with an amide group instead of a phenylmethanol moiety.
(3-amino-4-piperidin-1-ylbenzoic acid): Contains a carboxylic acid group instead of a phenylmethanol moiety.
Uniqueness
(3-amino-4-piperidin-1-ylphenyl)-phenylmethanol is unique due to the presence of both a piperidine ring and a phenylmethanol moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-amino-4-piperidin-1-ylphenyl)-phenylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-16-13-15(18(21)14-7-3-1-4-8-14)9-10-17(16)20-11-5-2-6-12-20/h1,3-4,7-10,13,18,21H,2,5-6,11-12,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDMKUZDWPYOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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